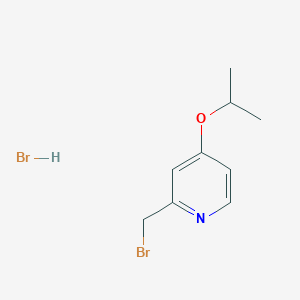

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its bromomethyl and propan-2-yloxy functional groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide typically involves the bromination of 4-(propan-2-yloxy)pyridine. The reaction is carried out under controlled conditions using bromine or other brominating agents. The bromination process is followed by the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions, often using automated systems to ensure precision and safety. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine atom or the pyridine ring.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products: The major products formed from these reactions include substituted pyridines, pyridine oxides, and various coupled products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as peptides and nucleotides, for studying biological processes.

Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various molecular targets. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other electron-rich species.

Comparison with Similar Compounds

5-Bromo-2-isopropoxypyridine: Similar in structure but lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

2-(Bromomethyl)pyridine: Lacks the propan-2-yloxy group, resulting in different reactivity and applications.

4-(Propan-2-yloxy)pyridine: Lacks the bromomethyl group, limiting its use in electrophilic substitution reactions.

Uniqueness: 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is unique due to the presence of both bromomethyl and propan-2-yloxy groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs.

Biological Activity

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is a pyridine derivative notable for its potential biological activities. This compound, with a molecular formula of C12H16Br2N and a molecular weight of approximately 311.02 g/mol, features a bromomethyl group and a propan-2-yloxy substituent on the pyridine ring. Its structural uniqueness allows it to interact with various biological targets, making it significant in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing the pyridine nucleus often exhibit antimicrobial properties. The presence of both bromine and propan-2-yloxy groups in this compound enhances its biological activity against various pathogens. Notably, studies have shown that related pyridine compounds demonstrate significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Target Pathogen | Inhibition (%) at 100 µg/mL | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Bacillus subtilis | 55.67 | 79.9 |

| 4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzene | E. coli | 42.5 | 60.2 |

| Pyridine-based quaternary ammonium salts | S. aureus MRSA | Varies | Varies |

The biological activity of this compound is attributed to its ability to bind to specific proteins, influencing their function. The pyridine nucleus is known for its capacity to interact with various molecular targets, potentially leading to antimicrobial and antiviral effects . The bromomethyl group may enhance reactivity, facilitating interactions with enzymes or receptors involved in microbial resistance mechanisms.

Case Studies

- Antimicrobial Screening : In a study focused on the synthesis and evaluation of pyridine derivatives, this compound was tested against multiple bacterial strains, demonstrating effective inhibition, particularly against Gram-positive bacteria like Bacillus subtilis .

- Comparative Analysis : A comparative study on structurally similar compounds revealed that the unique combination of substituents in this compound provided distinct biological activities compared to its analogs, emphasizing the importance of structural variations in determining antimicrobial efficacy .

Future Research Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Potential areas of investigation include:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to understand therapeutic potential.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial effects.

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity for pharmaceutical applications.

Properties

IUPAC Name |

2-(bromomethyl)-4-propan-2-yloxypyridine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.BrH/c1-7(2)12-9-3-4-11-8(5-9)6-10;/h3-5,7H,6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMVYWHSZBEMNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=NC=C1)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.